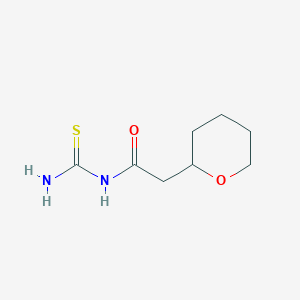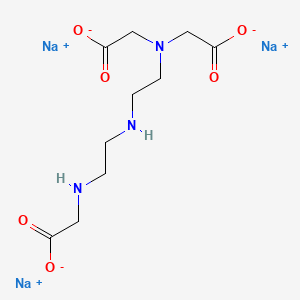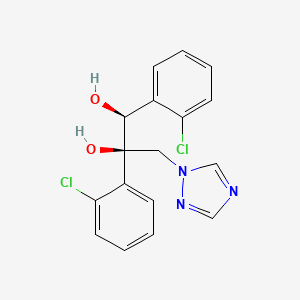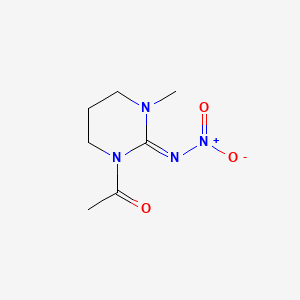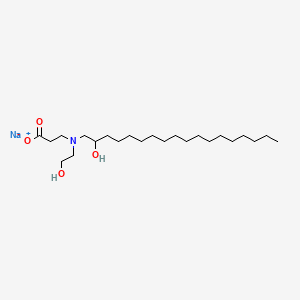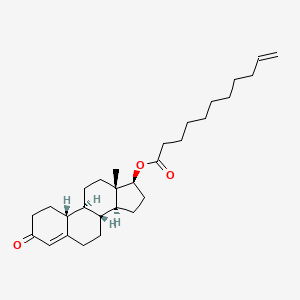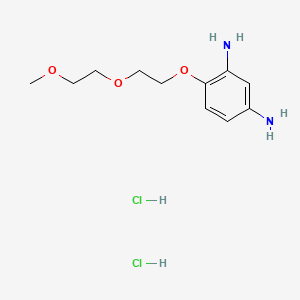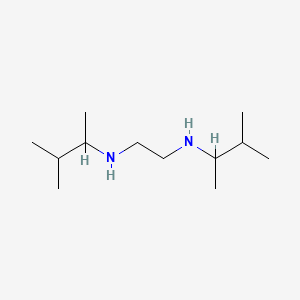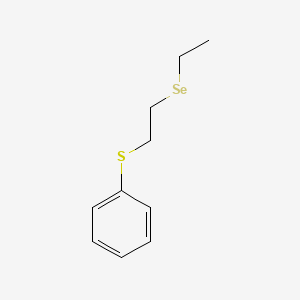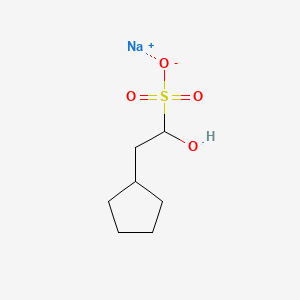![molecular formula C14H18ClNO4S B12679607 Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate CAS No. 135812-45-2](/img/structure/B12679607.png)
Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate is a synthetic organic compound known for its potential antiviral properties. It belongs to the class of benzoic acid esters and has been studied for its activity against various viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate involves multiple steps. One common method includes the reaction of 2-chloro-5-nitrobenzoic acid with methylethyl alcohol in the presence of a catalyst to form the ester. This is followed by the reduction of the nitro group to an amino group, and subsequent reaction with 2-methoxyethoxy thioxomethyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The process includes the use of high-purity reagents and solvents, and the reactions are carried out in stainless steel reactors to ensure product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol group.
Substitution: The chlorine atom in the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate has been extensively studied for its antiviral properties. It has shown activity against hepatitis B virus (HBV) and herpes simplex virus (HSV). Additionally, it is being explored for its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in tumor growth .
Mechanism of Action
The compound exerts its antiviral effects by inhibiting viral DNA replication. It targets viral polymerases and prevents the elongation of the viral DNA chain. In cancer therapy, it inhibits specific enzymes that are crucial for tumor cell proliferation, thereby slowing down or stopping tumor growth .
Comparison with Similar Compounds
Similar Compounds
- Methylethyl 2-chloro-5-{[(2-methoxyethoxy)carbonothioyl]amino}benzoate
- Methylethyl 2-chloro-5-{[(2-methoxyphenyl)carbonothioyl]amino}benzoate
Uniqueness
Methylethyl 2-chloro-5-{[(2-methoxyethoxy)thioxomethyl]amino}benzoate is unique due to its specific thioxomethyl group, which imparts distinct chemical properties and biological activities. This group enhances its antiviral and anticancer activities compared to other similar compounds .
Properties
CAS No. |
135812-45-2 |
|---|---|
Molecular Formula |
C14H18ClNO4S |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-5-(2-methoxyethoxycarbothioylamino)benzoate |
InChI |
InChI=1S/C14H18ClNO4S/c1-9(2)20-13(17)11-8-10(4-5-12(11)15)16-14(21)19-7-6-18-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,21) |
InChI Key |
OMLBBEHUEGGNPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)OCCOC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


